molecular formula C12H13NO3 B2467367 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid CAS No. 896160-47-7

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid

Cat. No.: B2467367
CAS No.: 896160-47-7
M. Wt: 219.24
InChI Key: PWJVVMYLEYLDLK-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C12H13NO3. It is a derivative of oxindole, characterized by the presence of a carboxylic acid group at the 5-position and three methyl groups at the 1, 3, and 3 positions.

Scientific Research Applications

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H313, H315, H319, H320 . Precautionary statements include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system. For this specific compound, the starting materials would include a suitable ketone or aldehyde with the necessary substituents to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-oxoindoline-5-carboxylic acid
  • 2,3,3-Trimethylindoline-5-carboxylic acid
  • 1,3,3-Trimethyl-2-oxo-5-indolinecarboxylic acid

Uniqueness

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJVVMYLEYLDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008898
Record name 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-47-7
Record name 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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